(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate
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Overview
Description
(S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate is a chiral compound with a biphenyl moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the biphenyl group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the amino acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of (S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of biphenyl-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with multiple fused benzene rings.
Uniqueness
(S)-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate is unique due to its chiral nature and the presence of both an amino group and an ester group. These functional groups provide versatility in chemical reactions and potential biological activity, distinguishing it from simpler biphenyl derivatives and other polycyclic aromatic compounds.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3-phenylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)16(18)12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h3-11,16H,2,12,18H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGJBZPPRXFZKS-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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